

13-Dehydroxyindaconitine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **13-Dehydroxyindaconitine**

Cat. No.: **B15144368**

[Get Quote](#)

CAS Number: 77757-14-3

Molecular Formula: $C_{34}H_{47}NO_9$

Molecular Weight: 613.74 g/mol

This document provides a comprehensive technical overview of **13-Dehydroxyindaconitine**, a diterpenoid alkaloid of interest to researchers in pharmacology and drug development. The information presented herein is intended for a scientific audience and details the compound's biological activities, relevant experimental protocols, and associated signaling pathways.

Physicochemical Properties

Property	Value
CAS Number	77757-14-3
Molecular Formula	$C_{34}H_{47}NO_9$
Molecular Weight	613.74 g/mol
Class	Diterpenoid Alkaloid
Source	Isolated from plants of the <i>Aconitum</i> genus.

Biological Activities

13-Dehydroxyindaconitine, as a member of the Aconitum alkaloids, is presumed to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While specific quantitative data for this particular alkaloid is limited in publicly accessible literature, the following sections outline the general properties and testing methodologies associated with related compounds from the Aconitum family.

Antioxidant Activity

Alkaloids isolated from Aconitum species have demonstrated the ability to scavenge free radicals, suggesting potential as antioxidant agents.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of a compound can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This method relies on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically.

Methodology:

- Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.
- Sample Preparation: The test compound (**13-Dehydroxyindaconitine**) is dissolved in a suitable solvent to create a series of concentrations.
- Reaction: The DPPH solution is mixed with the test compound solutions and incubated in the dark at room temperature.
- Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_0 - A_1) / A_0] * 100$ where A_0 is the absorbance of the control (DPPH solution without the sample) and A_1 is the absorbance of the sample.
- IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is

determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity

Diterpenoid alkaloids have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E₂ (PGE₂).

Experimental Protocol: Measurement of NO and PGE₂ Inhibition in Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model for assessing anti-inflammatory activity.

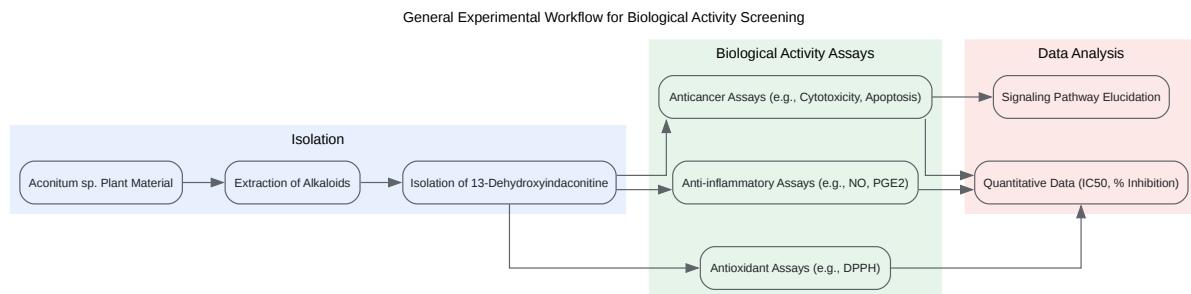
Methodology:

- Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
- Treatment: The cells are pre-treated with various concentrations of the test compound (**13-Dehydroxyindaconitine**) for a specific period.
- Stimulation: The cells are then stimulated with LPS to induce an inflammatory response.
- Measurement of NO: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
- Measurement of PGE₂: The concentration of PGE₂ in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
- Data Analysis: The inhibitory effect of the compound on NO and PGE₂ production is calculated by comparing the levels in treated cells to those in LPS-stimulated cells without treatment.

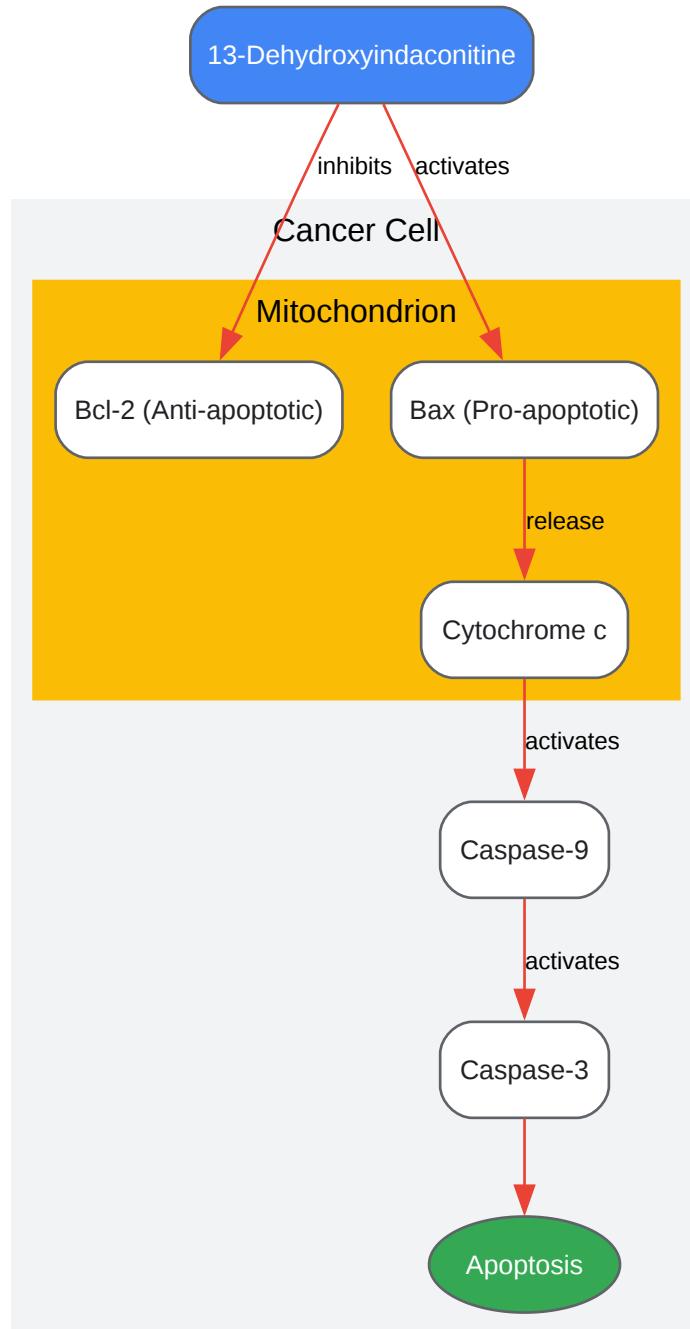
Anticancer Activity

Several diterpenoid alkaloids from Aconitum species have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action is often the induction of apoptosis.

Experimental Protocol: Assessment of Apoptosis Induction


The induction of apoptosis can be evaluated through various methods, including the analysis of morphological changes, DNA fragmentation, and the activation of caspases.

Methodology:


- **Cell Treatment:** Cancer cell lines are treated with different concentrations of **13-Dehydroxyindaconitine**.
- **Morphological Assessment:** Apoptotic cells are identified by characteristic morphological changes such as cell shrinkage, membrane blebbing, and chromatin condensation, often visualized using microscopy.
- **Caspase Activity Assay:** The activation of key executioner caspases, such as caspase-3 and caspase-7, is measured using commercially available colorimetric or fluorometric assay kits.
- **Western Blot Analysis:** The expression levels of proteins involved in the apoptotic pathway (e.g., Bcl-2 family proteins, cleaved PARP) are analyzed by Western blotting to elucidate the underlying molecular mechanisms.

Signaling Pathways

The biological effects of diterpenoid alkaloids are mediated through various signaling pathways. While the specific pathways modulated by **13-Dehydroxyindaconitine** require further investigation, the following diagrams illustrate general experimental workflows and a hypothetical apoptotic signaling pathway that may be relevant.

Hypothetical Apoptotic Signaling Pathway

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [13-Dehydroxyindaconitine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15144368#cas-number-for-13-dehydroxyindaconitine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com